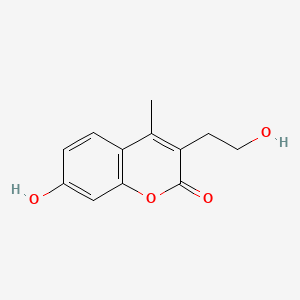

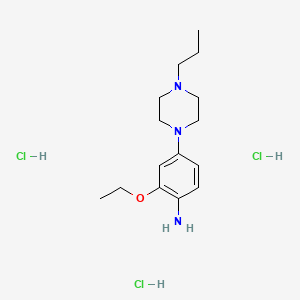

7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ocimarin, auch bekannt als 2H-1-Benzopyran-2-on, ist eine aromatische organische Verbindung, die zur chemischen Klasse der Benzopyrone gehört. Es ist ein farbloser, kristalliner Feststoff mit einem süßen, an Vanille erinnernden Geruch und einem bitteren Geschmack. Ocimarin findet sich in vielen Pflanzen und dient als chemischer Schutz gegen Raubtiere .

Wirkmechanismus

Target of Action

The primary target of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is actin . Actin is a protein that forms the cytoskeleton, which is crucial for cell shape, internal organization, and a variety of cellular functions, including the transportation of vesicles, organelles, and intracellular signaling .

Mode of Action

7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin binds to actin and affects the structure of the cytoskeleton . At high concentrations, it prevents the polymerization of actin, whereas it enhances it at low concentrations . This interaction with actin can lead to changes in cell shape and function .

Biochemical Pathways

Coumarins are known to be synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin’s action are largely dependent on its interaction with actin. By modulating actin polymerization, it can influence cell shape, movement, and various cellular processes . Additionally, many coumarin derivatives have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV activities .

Action Environment

The action, efficacy, and stability of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be influenced by various environmental factors. For instance, the use of different Lewis acids in the synthesis of coumarin derivatives can affect the reaction . Moreover, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .

Biochemische Analyse

Biochemical Properties

It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Cellular Effects

Some synthesized compounds related to 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin have exhibited reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .

Molecular Mechanism

The reaction mechanism for the synthesis of similar coumarin compounds is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .

Temporal Effects in Laboratory Settings

The reaction for the synthesis of similar coumarin compounds proceeds at a reasonable rate at temperatures as low as 80 °C .

Metabolic Pathways

It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ocimarin und seine Derivate können durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren ist die Pechmann-Kondensation, bei der Phenole mit β-Ketoestern in Gegenwart von sauren Katalysatoren reagieren. Eine weitere Methode ist die Knoevenagel-Kondensation, bei der aromatische Aldehyde mit aktiven Methylenverbindungen in Gegenwart einer Base reagieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von Ocimarin beinhaltet oft den Einsatz von Prinzipien der grünen Chemie, wie z. B. die Verwendung grüner Lösungsmittel und Katalysatoren. Die Synthese kann unter klassischen Bedingungen oder nicht-klassischen Bedingungen, einschließlich Mikrowellen- oder Ultraschallenergie, durchgeführt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ocimarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ocimarin kann zu Cumarinsäure oxidiert werden.

Reduktion: Die Reduktion von Ocimarin kann Dihydrocumarin ergeben.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring von Ocimarin auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Brom und Salpetersäure werden für Halogenierungs- bzw. Nitrierungsreaktionen verwendet.

Hauptprodukte

Oxidation: Cumarinsäure

Reduktion: Dihydrocumarin

Substitution: Halogenierte und nitrierte Ocimarin-Derivate

Wissenschaftliche Forschungsanwendungen

Ocimarin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine antimikrobiellen und antioxidativen Eigenschaften untersucht.

Medizin: Ocimarin-Derivate, wie z. B. Warfarin, werden als Antikoagulanzien eingesetzt.

Industrie: Wird bei der Produktion von Parfüms und Aromastoffen verwendet

Wirkmechanismus

Ocimarin übt seine Wirkungen durch verschiedene Mechanismen aus:

Antikoagulanzienaktivität: Ocimarin-Derivate hemmen die Synthese von Vitamin-K-abhängigen Gerinnungsfaktoren, indem sie Vitamin K bei der Biosynthese von Prothrombin kompetitiv hemmen.

Antivirale Aktivität: Ocimarin hemmt die Virusreplikation, indem es Proteine angreift, die für den Viruseintritt und die Virusreplikation essentiell sind, und indem es zelluläre Signalwege wie Akt-Mtor und NF-κB reguliert.

Vergleich Mit ähnlichen Verbindungen

Ocimarin ähnelt anderen Benzopyron-Verbindungen, wie z. B.:

Chromon: Ein weiteres Benzopyron mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.

2-Cumaranon: Teilt eine ähnliche Lactonringstruktur, unterscheidet sich aber in seiner chemischen Reaktivität und seinen Anwendungen.

Ocimarin ist aufgrund seiner breiten Palette an biologischen Aktivitäten und seiner Verwendung als Vorläufer für verschiedene pharmakologisch aktive Verbindungen einzigartig .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGFYFKJZGIZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B2995787.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

![2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2995802.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)